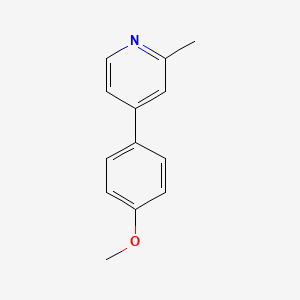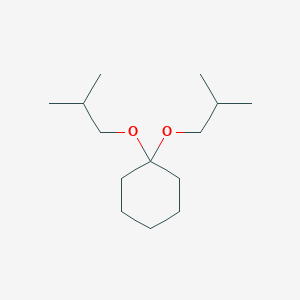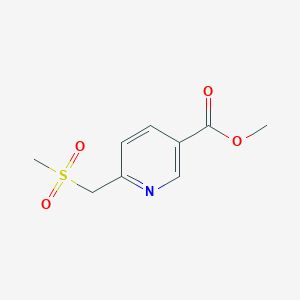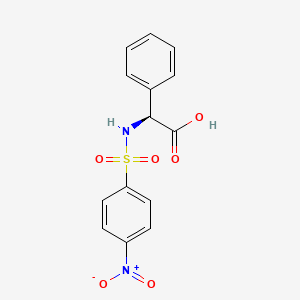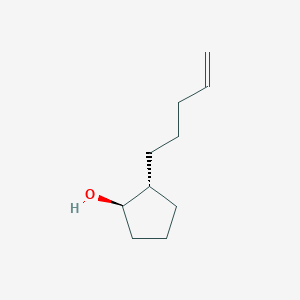
(1R,2R)-2-(pent-4-en-1-yl)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-(pent-4-en-1-yl)cyclopentan-1-ol: is an organic compound with the molecular formula C10H18O It consists of a cyclopentane ring substituted with a pentenyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize (1R,2R)-2-(pent-4-en-1-yl)cyclopentan-1-ol involves the Grignard reaction. This process starts with the preparation of a Grignard reagent from 4-pentenyl bromide and magnesium in anhydrous ether. The Grignard reagent is then reacted with cyclopentanone to form the desired alcohol.
Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of 4-pentenylcyclopentene. This two-step process includes the addition of borane (BH3) to the double bond, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base (e.g., sodium hydroxide).
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or hydroboration-oxidation processes, optimized for efficiency and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (1R,2R)-2-(pent-4-en-1-yl)cyclopentan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether, NaBH4 in methanol or ethanol.
Substitution: SOCl2 in pyridine, PBr3 in ether.
Major Products:
Oxidation: Cyclopentanone derivatives.
Reduction: Saturated alcohols.
Substitution: Alkyl halides.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1R,2R)-2-(pent-4-en-1-yl)cyclopentan-1-ol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for complex molecules.
Biology: In biological research, this compound can be used to study the effects of cyclopentanol derivatives on cellular processes and metabolic pathways.
Medicine: Potential applications in medicine include the development of new drugs and therapeutic agents. Its derivatives may exhibit biological activity that can be harnessed for treating diseases.
Industry: In the industrial sector, this compound can be used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-(pent-4-en-1-yl)cyclopentan-1-ol depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing biochemical pathways. For example, in medicinal chemistry, it may act as an inhibitor or activator of specific enzymes, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Cyclopentanol: A simpler analog with a hydroxyl group attached to a cyclopentane ring.
2-Penten-1-ol: An unsaturated alcohol with a double bond in the pentenyl chain.
Cyclopentylmethanol: A compound with a hydroxyl group attached to a cyclopentyl ring via a methylene bridge.
Uniqueness: (1R,2R)-2-(pent-4-en-1-yl)cyclopentan-1-ol is unique due to the presence of both a cyclopentane ring and a pentenyl group, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C10H18O |
|---|---|
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
(1R,2R)-2-pent-4-enylcyclopentan-1-ol |
InChI |
InChI=1S/C10H18O/c1-2-3-4-6-9-7-5-8-10(9)11/h2,9-11H,1,3-8H2/t9-,10-/m1/s1 |
InChI-Schlüssel |
DAVYAFRKGXDPCW-NXEZZACHSA-N |
Isomerische SMILES |
C=CCCC[C@@H]1CCC[C@H]1O |
Kanonische SMILES |
C=CCCCC1CCCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


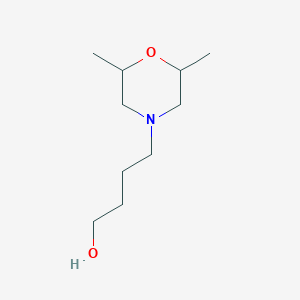
![Benzo[d]oxazole,4-phenyl-](/img/structure/B8519052.png)
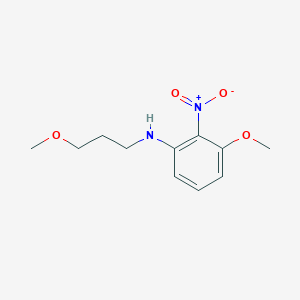
![7-Amino-6-nitrothieno[3,2-b]pyridine](/img/structure/B8519074.png)
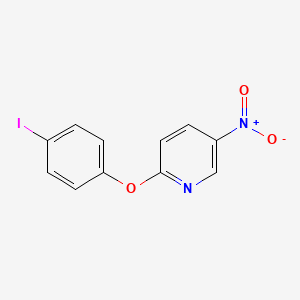
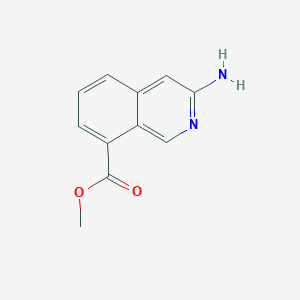
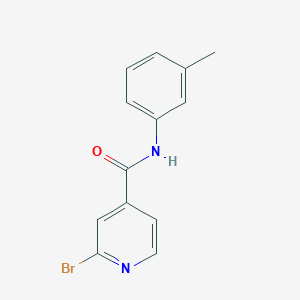
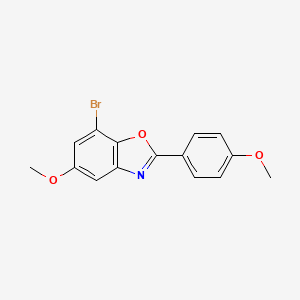
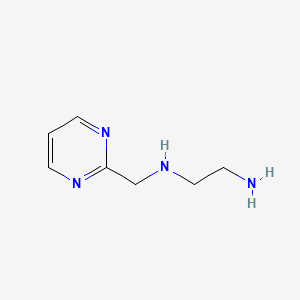
![1-(3,4-Dichlorophenyl)-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B8519101.png)
